molecular formula C22H28N6O14P2 B139966 Benzamide adenine nucleotide CAS No. 156724-91-3

Benzamide adenine nucleotide

Cat. No.: B139966
CAS No.: 156724-91-3
M. Wt: 662.4 g/mol
InChI Key: HNKKJJHKTPALEK-RACQCECLSA-N
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Description

Benzamide adenine nucleotide is a synthetic compound that combines the structural features of benzamide and adenine. This compound is of significant interest due to its potential applications in various fields, including biochemistry, pharmacology, and molecular biology. This compound is known for its ability to interact with enzymes and nucleic acids, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide adenine nucleotide typically involves the conjugation of benzamide and adenine through a series of chemical reactions. One common method involves the use of hydrophilic and hydrophobic spacers to link the two molecules. For example, triethylene glycol and alkyl chains of various lengths can be used as linkers . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts to facilitate the conjugation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated systems and high-throughput techniques. Ion-exchange chromatography is often employed for the purification of the final product . This method ensures the removal of impurities and yields a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Benzamide adenine nucleotide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzamide adenine nucleotide involves its interaction with specific molecular targets, such as enzymes and nucleic acids. One notable target is poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This compound acts as an NAD+ analog, binding to the catalytic domain of PARP and inhibiting its activity. This inhibition prevents the formation of poly(ADP-ribose) chains, thereby blocking DNA repair processes and leading to cell death in certain contexts .

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoylphenyl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O14P2/c23-19-13-21(26-7-25-19)28(8-27-13)22-17(32)15(30)12(41-22)6-39-44(36,37)42-43(34,35)38-5-11-14(29)16(31)18(40-11)9-2-1-3-10(4-9)20(24)33/h1-4,7-8,11-12,14-18,22,29-32H,5-6H2,(H2,24,33)(H,34,35)(H,36,37)(H2,23,25,26)/t11-,12-,14-,15-,16-,17-,18+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKKJJHKTPALEK-RACQCECLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166119
Record name Benzamide adenine nucleotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156724-91-3
Record name Benzamide adenine nucleotide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156724913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide adenine nucleotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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